5-(Methylthio)-1-(m-tolyl)-1H-tetrazole
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Overview
Description
5-(Methylthio)-1-(m-tolyl)-1H-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound features a methylthio group (-SCH3) and a m-tolyl group (a benzene ring substituted with a methyl group at the meta position) attached to the tetrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole typically involves the reaction of m-tolyl isothiocyanate with sodium azide. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the tetrazole ring. The reaction conditions generally include the use of a polar solvent such as dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group in 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole can undergo oxidation to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced nitrogen compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, tetrazoles are known for their potential as bioisosteres of carboxylic acids. This makes this compound a valuable compound in the design of pharmaceuticals and agrochemicals.
Medicine: The compound’s potential as a bioisostere means it can be used in the development of drugs with improved pharmacokinetic properties. It may also exhibit antimicrobial or anticancer activities, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole is largely dependent on its application. In medicinal chemistry, it may act by mimicking carboxylic acids and interacting with specific enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with biological targets, influencing their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a m-tolyl group.
5-(Methylthio)-1H-tetrazole: Lacks the m-tolyl group, making it less complex.
1-(m-Tolyl)-1H-tetrazole: Lacks the methylthio group, affecting its reactivity and properties.
Uniqueness: 5-(Methylthio)-1-(m-tolyl)-1H-tetrazole stands out due to the presence of both the methylthio and m-tolyl groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H10N4S/c1-7-4-3-5-8(6-7)13-9(14-2)10-11-12-13/h3-6H,1-2H3 |
InChI Key |
CLJFHESELNWSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC |
Origin of Product |
United States |
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